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Introduction
Carbanilide, formally known as 1,3-diphenylurea, is a chemical compound with a rich history

intertwined with the emergence of organic chemistry as a distinct scientific discipline. Its

structural simplicity, a urea core flanked by two phenyl groups, belies its significance as a

foundational molecule in the development of various synthetic methodologies and its role as a

precursor to a wide array of commercially and scientifically important molecules. This technical

guide provides an in-depth exploration of the historical context of carbanilide, detailing its

synthesis, evolution of production methods, and its applications in various fields, from the

nascent dye industry of the 19th century to its use in modern materials and drug discovery.

The Dawn of Urea Derivatives and the Synthesis of
Carbanilide
The story of carbanilide is inextricably linked to the synthesis of urea by Friedrich Wöhler in

1828, an event that is widely considered the starting point of modern organic chemistry.[1][2]

Wöhler's synthesis of an organic compound from inorganic starting materials shattered the

prevailing theory of vitalism and opened the floodgates for the laboratory synthesis of a vast

number of organic molecules.
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While the exact first synthesis of carbanilide is not definitively documented, its preparation

follows logically from the burgeoning field of aniline chemistry in the mid-19th century. One of

the earliest and most well-documented methods for the preparation of carbanilide is the

reaction of aniline with urea, a procedure that became a staple in organic synthesis

laboratories.

Evolution of Synthetic Methodologies
The synthesis of carbanilide has evolved over the past century and a half, driven by the need

for higher yields, purity, and safer reaction conditions. Early methods, while foundational, often

suffered from low yields and harsh reaction conditions.

The Classic Aniline and Urea Condensation
A widely recognized and historically significant method involves the direct condensation of

aniline with urea, often in the presence of a mineral acid catalyst. A detailed protocol from

Organic Syntheses published in 1923 provides a valuable snapshot of the state of organic

synthesis in the early 20th century.[3]

Phosgene-Based Syntheses
The reactivity of phosgene (COCl2) with amines provided an alternative and often more

efficient route to ureas, including carbanilide. This method proceeds through the formation of

phenyl isocyanate, which then reacts with a second equivalent of aniline. While effective, the

high toxicity of phosgene spurred the development of safer alternatives. A 1937 patent

describes a process for the manufacture of diphenylurea from the reaction of phosgene on

aniline.[2]

Modern High-Yield Approaches
Contemporary methods have focused on improving yield, minimizing waste, and avoiding

hazardous reagents. A notable example is a patented process that describes the direct reaction

of urea and aniline under vacuum at elevated temperatures, achieving yields of over 96%.[1]

Data Presentation: A Century of Carbanilide
Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b493258?utm_src=pdf-body
https://www.benchchem.com/product/b493258?utm_src=pdf-body
https://www.benchchem.com/product/b493258?utm_src=pdf-body
https://www.newworldencyclopedia.org/entry/Justus_von_Liebig
https://www.benchchem.com/product/b493258?utm_src=pdf-body
https://books.google.com/books/about/Annalen_der_Chemie_und_Pharmacie.html?id=349KAAAAYAAJ
https://en.wikipedia.org/wiki/Justus_von_Liebig
https://www.benchchem.com/product/b493258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b493258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the quantitative data from various historical and modern

synthetic protocols for carbanilide, allowing for a clear comparison of their efficiencies and

reaction conditions.

Method
Reactant

1

Reactant

2

Catalyst/

Solvent

Tempera

ture (°C)

Yield

(%)

Melting

Point

(°C)

Referen

ce

Aniline &

Urea

(1923)

Aniline

hydrochl

oride

(390 g)

Urea

(190 g)
Water Boiling 38-40 235 [3]

Aniline &

Phosgen

e (1937)

Aniline

(465

parts)

Phosgen

e (270

parts)

Water,

Soda Ash
35-40

High (not

specified)

Not

specified
[2]

Aniline &

Urea

(Modern)

Aniline Urea
None

(vacuum)
160-180 >96

Not

specified
[1]

Experimental Protocols
Synthesis of Carbanilide from Aniline and Urea (Organic
Syntheses, 1923)[3]
Procedure:

A solution of 390 g (3 moles) of aniline hydrochloride and 190 g (3.2 moles) of urea in 1500 cc

of water is boiled in a 3-L flask under a reflux condenser. After approximately one hour, crystals

of carbanilide begin to separate. The mixture, which tends to bump, is boiled for a total of one

and a half to two hours. The hot mixture is then rapidly filtered by suction, and the collected

crystals of carbanilide are washed with 100 cc of boiling water. The crude carbanilide is

obtained in a yield of 122–128 g (38–40% of the theoretical amount) and has a melting point of

235°C. Recrystallization from alcohol can be performed for further purification.
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Synthesis of Diphenylurea from Aniline and Phosgene
(US Patent 2,806,062, 1937)[2]
Procedure:

An aqueous mixture of aniline (465 parts by weight) and soda ash (380 parts by weight) in

approximately 2500 parts by weight of water is prepared. The mixture is agitated while

introducing about 270 parts by weight of phosgene. The agitation is continued, and the

temperature of the reaction mixture is maintained between 35°C and 40°C until the

phosgenation is complete. The resulting diphenylurea is then isolated.

Mandatory Visualizations
Reaction Mechanism: Carbanilide from Aniline and Urea
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Reaction Mechanism of Carbanilide Synthesis
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Workflow for the Classic Synthesis of Carbanilide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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